molecular formula C22H34N4O5S B601614 Argatroban Impurity B CAS No. 188659-43-0

Argatroban Impurity B

Cat. No. B601614
CAS RN: 188659-43-0
M. Wt: 466.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . Argatroban Impurity B is one of the impurities of Argatroban . It’s also known as "®-ethyl 4-methyl-1- ((S)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate" .


Synthesis Analysis

The synthesis of Argatroban and its impurities is a complex process. A mixture of standard solution was prepared by weighting Argatroban Intermediate and its related substances to yield a final concentration of 100% of Argatroban Intermediate and 3.0% of each Impurity A, Impurity B, Impurity C, Impurity D, Impurity E and Impurity F with respect to the sample concentration of 0.5mg/ml .

Scientific Research Applications

Anticoagulant Therapy Monitoring

Argatroban Impurity B: plays a crucial role in the development of methods for monitoring anticoagulant therapy. Researchers have developed high-performance liquid chromatography (HPLC) methods to quantify Argatroban and its impurities in plasma, which is essential for ensuring the safety and efficacy of anticoagulant therapy .

Drug Safety and Pharmacokinetics

The presence of Argatroban Impurity B is closely monitored during drug development to ensure safety. Its quantification is vital for understanding the pharmacokinetics of Argatroban, as impurities can significantly affect the drug’s performance and safety profile .

Biotechnological Advancements

In biotechnology, Argatroban Impurity B is used to advance analytical techniques, such as the development of stability-indicating methods. These methods are critical for assessing the quality of pharmaceuticals and ensuring that they meet stringent regulatory standards .

Clinical Research Applications

Argatroban Impurity B: is instrumental in clinical research, particularly in studies involving anticoagulants. It is used to develop new analytical methods for determining direct oral anticoagulants (DOAC) and direct thrombin inhibitors in body fluids, which is crucial for therapeutic drug monitoring and managing intoxication cases .

Therapeutic Drug Development

The study of Argatroban Impurity B contributes to the development of therapeutic drugs. By understanding its behavior and interactions, researchers can design better anticoagulant therapies with improved efficacy and reduced side effects .

Emergency Toxicology

Argatroban Impurity B: is also significant in emergency toxicology. The development of rapid detection and quantification methods for anticoagulants in body fluids closes an important gap in this field, aiding in the management of medical emergencies involving trauma, acute bleeding, or organ failure .

Mechanism of Action

properties

IUPAC Name

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDKSTYNIAVIGX-IOVMHBDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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